Cas no 2094882-02-5 (N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide)
![N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide structure](https://www.kuujia.com/scimg/cas/2094882-02-5x500.png)
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26587262
- N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide
- 2094882-02-5
- Z2285377795
- AKOS033849937
-
- Inchi: 1S/C17H24N2O3S/c1-3-17(20)18-12-15-6-4-5-7-16(15)13-23(21,22)19-10-8-14(2)9-11-19/h3-7,14H,1,8-13H2,2H3,(H,18,20)
- InChI Key: YFESZZCYRHDTOQ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1CNC(C=C)=O)(N1CCC(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 336.15076381g/mol
- Monoisotopic Mass: 336.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 2
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587262-0.05g |
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide |
2094882-02-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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4. Book reviews
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide
Research Briefing on N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide (CAS: 2094882-02-5)
In recent years, the compound N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide (CAS: 2094882-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and acrylamide functional groups, has shown promising potential in various therapeutic applications, particularly in the development of targeted inhibitors for specific enzymatic pathways. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide involves a multi-step process that includes the introduction of the 4-methylpiperidin-1-yl sulfonyl group and subsequent acrylamide formation. Recent studies have optimized this synthesis to improve yield and purity, which is critical for its application in drug development. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
One of the most notable findings in recent research is the compound's role as a potent inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated that N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide exhibits high selectivity and efficacy in blocking the activity of these kinases, thereby reducing cell proliferation and inflammation in model systems. These results suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies.
Further investigations into the pharmacokinetic properties of N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide represents a promising candidate for further drug development, with its unique chemical structure and potent biological activity. Ongoing research aims to elucidate its full therapeutic potential and address the remaining challenges in its clinical translation. The compound's ability to target specific enzymatic pathways makes it a valuable tool for both basic research and applied pharmaceutical sciences.
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